(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O2S/c1-5-7(22-18-16-5)9(20)19-3-2-6(4-19)8-15-10(21-17-8)11(12,13)14/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGYHBJPXDCRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure combines thiadiazole and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

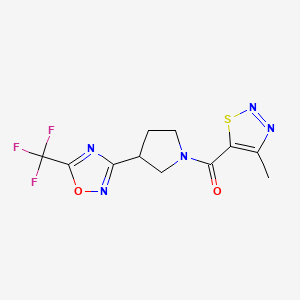

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activities of compounds containing thiadiazole and oxadiazole rings include anticancer, anti-inflammatory, antimicrobial, and antifungal properties. The specific activities of the compound are summarized below.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated in vitro cytotoxic activity against multiple cancer cell lines including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others. The IC50 values for these compounds often range in the low micromolar concentrations (e.g., 92.4 µM against a panel of 11 cancer cell lines) indicating potent activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Interaction : The thiadiazole and oxadiazole rings may interact with various receptors and enzymes through hydrogen bonding and π-π stacking interactions.

Case Studies

Several studies have highlighted the efficacy of thiadiazole and oxadiazole derivatives:

- A study on related oxadiazole derivatives showed promising results in inhibiting tumor growth in vivo models .

- Another investigation reported that thiazole and thiadiazole compounds exhibited anti-inflammatory properties by modulating cytokine release in cellular models .

Comparative Analysis

To understand the unique biological activity of the compound under discussion, it is useful to compare it with other related compounds:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The presence of the thiadiazole ring in the compound enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that modifications to the thiadiazole structure can significantly affect its efficacy against bacteria and fungi .

Anticancer Properties

The compound's unique structure allows it to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that similar thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of substituents like trifluoromethyl groups can enhance biological activity by improving the compound's lipophilicity and cellular uptake .

Crop Protection Agents

Thiadiazole derivatives are increasingly recognized for their potential as crop protection agents. They can act as fungicides or herbicides by disrupting metabolic pathways in pests and pathogens. The compound's structure suggests it may possess herbicidal properties, making it a candidate for further development in agricultural chemistry .

Pesticidal Activity

Research into related compounds has shown promising results in pest control applications. The incorporation of functional groups like trifluoromethyl enhances the biological activity of these compounds against agricultural pests, providing an avenue for sustainable agricultural practices .

Polymer Chemistry

In materials science, compounds containing thiadiazole rings are being explored for their potential use in polymer synthesis. Their ability to form stable cross-links can lead to improved mechanical properties in polymeric materials. This application is particularly relevant in creating durable coatings and composites with enhanced thermal stability .

Nanotechnology

The unique electronic properties of thiadiazoles make them suitable candidates for applications in nanotechnology. They can be used to functionalize nanoparticles or as components in organic electronic devices, potentially leading to advancements in sensor technology and energy storage systems .

Summary Table: Applications of the Compound

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacteria and fungi |

| Anticancer properties | Cytotoxic effects observed in cancer cell lines | |

| Agricultural Applications | Crop protection agents | Potential fungicidal and herbicidal activities |

| Pesticidal activity | Enhanced efficacy against agricultural pests | |

| Materials Science | Polymer chemistry | Improved mechanical properties in polymers |

| Nanotechnology | Functionalization of nanoparticles; electronic applications |

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Key Observations :

- The target compound uniquely combines 1,2,3-thiadiazole with a trifluoromethylated 1,2,4-oxadiazole, a rarity in the literature.

- Most analogs prioritize 1,2,4-thiadiazole or 1,3,4-oxadiazole systems (e.g., ), which are more synthetically accessible .

- The CF₃ group in the target compound may confer enhanced metabolic resistance compared to methyl or methoxy substituents in analogs .

Physicochemical Properties

Hypothetical data derived from structurally related compounds:

Analysis :

Stability :

- The 1,2,3-thiadiazole ring is prone to hydrolysis under acidic conditions, whereas 1,2,4-oxadiazoles are more stable, as seen in compounds .

Q & A

Q. How can computational and experimental data be integrated for mechanistic insights?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.